molecular formula C10H13N B12337981 3-Methyl-4-(prop-1-en-2-yl)aniline

3-Methyl-4-(prop-1-en-2-yl)aniline

Cat. No.: B12337981
M. Wt: 147.22 g/mol
InChI Key: PMWMPBBDIGAYJP-UHFFFAOYSA-N
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Description

3-Methyl-4-(prop-1-en-2-yl)aniline is an organic compound with the molecular formula C10H13N It is a derivative of aniline, characterized by the presence of a methyl group at the third position and a prop-1-en-2-yl group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(prop-1-en-2-yl)aniline can be achieved through several methods. One common approach involves the reaction of aniline with isopropenyl derivatives under specific conditions. For instance, the reaction of aniline with isopropenyl acetate in the presence of a catalyst can yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-(prop-1-en-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation: Quinones, nitroso compounds.

    Reduction: Amines, alkylated derivatives.

    Substitution: Halogenated anilines, alkylated anilines.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(prop-1-en-2-yl)aniline involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-4-(prop-1-en-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

3-methyl-4-prop-1-en-2-ylaniline

InChI

InChI=1S/C10H13N/c1-7(2)10-5-4-9(11)6-8(10)3/h4-6H,1,11H2,2-3H3

InChI Key

PMWMPBBDIGAYJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)C(=C)C

Origin of Product

United States

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